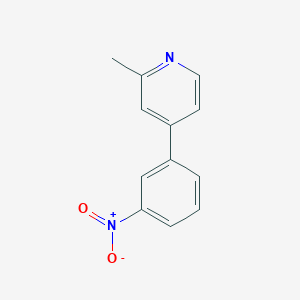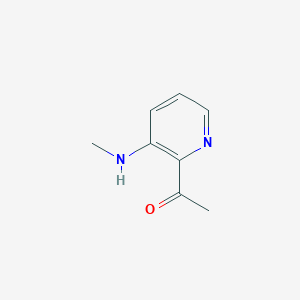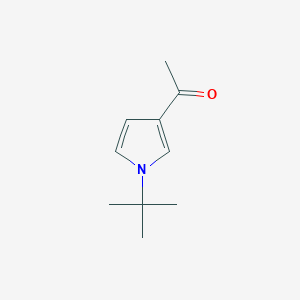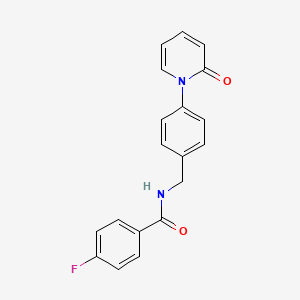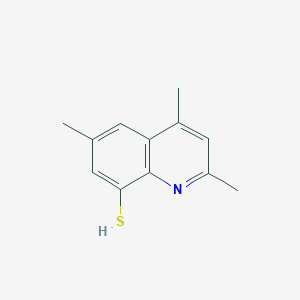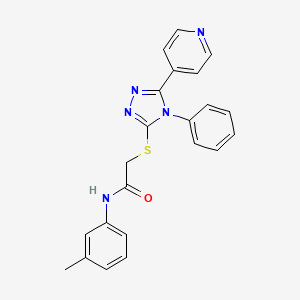
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with phenyl and pyridinyl groups, and an acetamide moiety linked via a thioether bond.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles or amidines under acidic or basic conditions.
Substitution Reactions: The phenyl and pyridinyl groups are introduced through substitution reactions, often using halogenated precursors and palladium-catalyzed cross-coupling reactions.
Thioether Formation: The thioether bond is formed by reacting the triazole derivative with a thiol compound, typically under basic conditions.
Acetamide Formation: The final step involves the acylation of the thioether with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenated precursors and palladium catalysts are often employed in cross-coupling reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Functionalized Aromatics: From substitution reactions.
科学研究应用
2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its triazole core, which is known for interacting with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or polymer additives.
作用机制
The mechanism of action of 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide depends on its specific application:
Biological Targets: The compound may interact with enzymes, receptors, or nucleic acids, inhibiting or modulating their activity.
Pathways Involved: It can affect various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
相似化合物的比较
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Thioether-Linked Compounds: Molecules such as thioethers in penicillins and cephalosporins, which are antibiotics.
Uniqueness
Structural Features: The combination of a triazole ring with phenyl, pyridinyl, and acetamide groups linked via a thioether bond makes this compound unique.
Biological Activity: Its specific substitution pattern may confer unique biological activities compared to other triazole derivatives.
This detailed overview provides a comprehensive understanding of 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
分子式 |
C22H19N5OS |
|---|---|
分子量 |
401.5 g/mol |
IUPAC 名称 |
N-(3-methylphenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H19N5OS/c1-16-6-5-7-18(14-16)24-20(28)15-29-22-26-25-21(17-10-12-23-13-11-17)27(22)19-8-3-2-4-9-19/h2-14H,15H2,1H3,(H,24,28) |
InChI 键 |
XUEQUXQIXYHNAF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



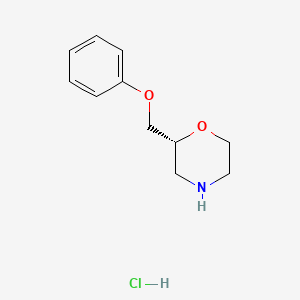
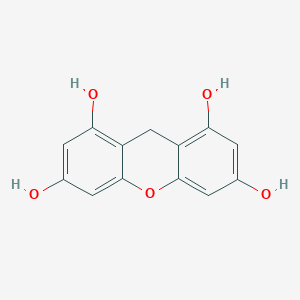
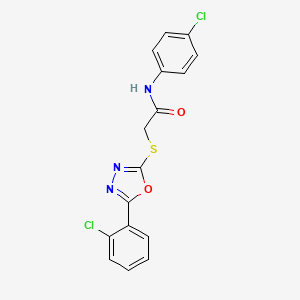
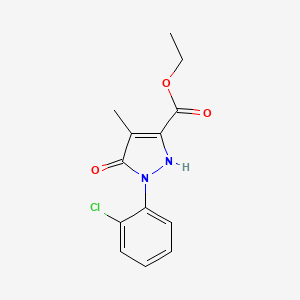
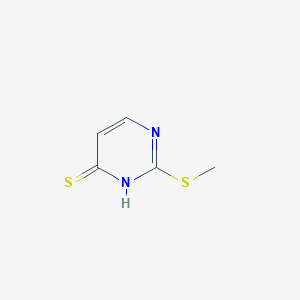
![N-Methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B11771581.png)

![5-(4-Fluoro-1H-pyrrolo[2,3-C]pyridin-7-YL)oxazole](/img/structure/B11771596.png)
